molecular formula C9H10BrNO2 B1277789 2-(4-bromophenoxy)-N-methylacetamide CAS No. 875621-88-8

2-(4-bromophenoxy)-N-methylacetamide

Cat. No. B1277789
M. Wt: 244.08 g/mol
InChI Key: GOGDOCGPOHQRHN-UHFFFAOYSA-N
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Description

The compound 2-(4-bromophenoxy)-N-methylacetamide is a novel chemical entity that has been synthesized for potential applications in various fields, including as a pesticide. The synthesis of this compound involves the reaction of N-methylchloroacetamide with 4-phenoxyphenol in the presence of anhydrous potassium carbonate, using N,N-dimethylformamide (DMF) as a solvent. The reaction conditions are optimized to a temperature range of 75-85°C and a reaction time of 4 hours, with a molar ratio of N-methylchloroacetamide to 4-phenoxyphenol of 1.2:1.0. The yield of the compound exceeds 85%, and it has shown promising pharmacological effects against vegetable aphids, comparable to the pesticide fenoxycarb .

Synthesis Analysis

The synthesis of 2-(4-bromophenoxy)-N-methylacetamide is a straightforward process that results in high yields. The use of DMF as a solvent and anhydrous potassium carbonate as a base facilitates the reaction between N-methylchloroacetamide and 4-phenoxyphenol. The reaction temperature and time are critical parameters that have been optimized to ensure the highest yield and purity of the product. The synthesized compound's structure has been confirmed through various spectroscopic methods, including infrared spectroscopy (IR), mass spectrometry (MS), nuclear magnetic resonance (NMR), and elementary analysis .

Molecular Structure Analysis

Although the provided data does not include direct information on the molecular structure analysis of 2-(4-bromophenoxy)-N-methylacetamide, similar compounds have been studied using spectroscopic techniques and density functional theory (DFT). For instance, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized using FT-IR, UV-Vis, and X-ray diffraction techniques. The molecular geometry was optimized using DFT, and various analyses such as molecular electrostatic potential (MEP), Fukui function (FF), and natural bond orbital (NBO) were performed to understand the chemical activity and properties of the compound . These techniques could be applied to 2-(4-bromophenoxy)-N-methylacetamide to gain insights into its molecular structure.

Chemical Reactions Analysis

The chemical reactivity and interactions of compounds similar to 2-(4-bromophenoxy)-N-methylacetamide have been investigated using the electrophilicity-based charge transfer (ECT) method and charge transfer analysis. These studies can provide information on how the compound might interact with biological molecules such as DNA bases. The global reactivity parameters obtained from these analyses can predict the compound's behavior in various chemical reactions and its potential as a pharmacological agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-bromophenoxy)-N-methylacetamide can be inferred from its synthesis and molecular structure. The high yield and purity indicate that the compound is stable under the synthesis conditions. The spectroscopic characterization confirms the identity and purity of the compound. However, specific physical properties such as melting point, solubility, and stability under different conditions are not provided in the data. Similarly, the chemical properties such as reactivity with other compounds, toxicity, and environmental impact would require further empirical studies .

Scientific Research Applications

Synthesis and Pharmacological Assessment

A novel concatenation of derivatives, including those with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus, was synthesized. Among these, certain compounds demonstrated cytotoxic, anti-inflammatory, analgesic, and antipyretic activities comparable to standard drugs. This indicates potential applications in pharmacological research (Rani, Pal, Hegde, & Hashim, 2016).

Antimicrobial Properties

2-(4-bromophenoxy)-N-methylacetamide derivatives were synthesized and evaluated for antimicrobial activities. This research highlights the potential of these compounds in developing new antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).

Potential in Organic Chemistry and Analytical Chemistry

Research on the infrared spectrum of N-methylacetamide revealed insights into the formation of the amide infrared spectrum, indicating significance in fields like organic chemistry and analytical chemistry (Ji et al., 2020).

Exploration in Hemoglobin Modulation

Compounds including 2-(aryloxy)-2-methylpropionic acids were studied for their ability to decrease the oxygen affinity of human hemoglobin. This research could have implications in clinical areas like ischemia, stroke, and tumor radiotherapy (Randad, Mahran, Mehanna, & Abraham, 1991).

Antioxidant and Biofilm Inhibition Activities

Research on benzylidene-2-(4-bromophenoxy)-2-methyl propane hydrazides demonstrated their potential as antioxidants and biofilm inhibitors, suggesting their application in food safety and pharmaceuticals (Sheikh, ZIA-UR-REHMAN, Imran, & Mahmood, 2021).

Environmental Impact Studies

Studies on the transformation of bromophenols during chlorination processes in aquatic environments revealed insights into the environmental fate of these compounds during water treatment (Xiang et al., 2020).

Future Directions

The future directions would largely depend on the specific properties and applications of this compound. It could potentially be used in the synthesis of other organic compounds, or in various industrial applications .

properties

IUPAC Name

2-(4-bromophenoxy)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-11-9(12)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGDOCGPOHQRHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428705
Record name 2-(4-bromophenoxy)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenoxy)-N-methylacetamide

CAS RN

875621-88-8
Record name 2-(4-bromophenoxy)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (4-bromophenoxy)acetic acid (500 mg, 2.10 mmol) in N,N-dimethylformamide (15 mL) was added methylamine hydrochloride (320 mg, 5.10 mmol), (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (570 mg, 3.00 mmol), 1-hydroxybenzotriazole (400 mg, 3.00 mmol) and N-methyl-morpholine (600 mg, 6.00 mmol). The mixture was stirred at room temperature overnight. The reaction was quenched with water (20 mL), and then washed three times with ethyl acetate (20 mL). The combined organics was dried and concentrated to give the title compound (580 mg, 90% yield) that was used without further purification. 1H NMR (400 MHz, CDCl3) δ 7.45 (d, 2H), 6.79 (d, 2H), 6.56 (s, 1H), 4.46 (s, 2H), 2.91 (d, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
570 mg
Type
reactant
Reaction Step Two
Quantity
400 mg
Type
reactant
Reaction Step Three
Quantity
600 mg
Type
reactant
Reaction Step Four
Yield
90%

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